Istradefylline M8-d3,13C is a labeled derivative of istradefylline, a selective antagonist of the adenosine A2A receptor primarily used in the treatment of Parkinson's disease. This compound has gained attention for its potential applications in pharmacokinetic studies and metabolic research due to its isotopic labeling, which allows for precise tracking in biological systems.
Istradefylline was first developed as a therapeutic agent to manage motor fluctuations in patients with Parkinson's disease. The M8-d3,13C variant is specifically designed for research purposes, featuring deuterium and carbon-13 isotopes that enhance its detectability and facilitate studies on drug metabolism and pharmacodynamics. The compound falls under the classification of adenosine receptor antagonists, particularly targeting the A2A subtype.
The synthesis of Istradefylline M8-d3,13C involves several key steps:
The detailed reaction pathways and conditions are often proprietary or complex, but they generally involve standard organic chemistry techniques like chromatography for purification.
Istradefylline M8-d3,13C retains the core structure of istradefylline, which can be represented by its molecular formula and molecular weight of 384.43 g/mol. The structural formula includes:
The isotopic labels are strategically placed within the structure to allow for effective tracing during metabolic studies.
Istradefylline M8-d3,13C undergoes various chemical reactions that can be monitored using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy. Key reactions include:
The use of isotopes enhances sensitivity and specificity in detecting the compound amidst complex biological matrices.
Istradefylline functions as an antagonist at the adenosine A2A receptors located in the brain's basal ganglia. The mechanism involves:
Research indicates that doses around 40 mg/day show significant improvements in patient-reported outcomes related to motor function .
Istradefylline M8-d3,13C exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in pharmacological applications.
Istradefylline M8-d3,13C serves multiple purposes in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: